molecular formula C4H8N2O B081692 1-Aziridinecarboxamide, N-methyl- CAS No. 13279-24-8

1-Aziridinecarboxamide, N-methyl-

Cat. No. B081692
CAS RN: 13279-24-8
M. Wt: 100.12 g/mol
InChI Key: AWDNCVJVQYZMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aziridinecarboxamide, N-methyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a cyclic amide that contains an aziridine ring, which makes it highly reactive and versatile in various chemical reactions. In

Mechanism Of Action

The mechanism of action of 1-Aziridinecarboxamide, N-methyl- involves the formation of covalent bonds with biological molecules, such as amino acids and nucleotides. This compound can modify the structure and function of these molecules, leading to changes in their biochemical and physiological properties.

Biochemical And Physiological Effects

1-Aziridinecarboxamide, N-methyl- has been shown to have various biochemical and physiological effects, such as the inhibition of enzyme activity, the induction of protein crosslinking, and the modification of DNA structure. These effects can be beneficial or detrimental depending on the specific application and concentration of the compound.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Aziridinecarboxamide, N-methyl- in lab experiments include its high reactivity, versatility, and ability to form stable covalent bonds with biological molecules. However, the limitations of using this compound include its potential toxicity, instability in aqueous solutions, and difficulty in controlling the degree of modification of biological molecules.

Future Directions

There are several future directions for the research and development of 1-Aziridinecarboxamide, N-methyl-. These include the optimization of the synthesis method to improve yield and purity, the development of new applications for this compound in drug discovery and biotechnology, and the investigation of its potential toxicity and safety profile in vivo.
In conclusion, 1-Aziridinecarboxamide, N-methyl- is a unique and versatile compound that has been widely used in scientific research for its high reactivity and ability to modify biological molecules. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to new applications and discoveries in the field of biotechnology and drug discovery.

Synthesis Methods

The synthesis of 1-Aziridinecarboxamide, N-methyl- can be achieved through several methods, including the reaction of N-methylglycine with triphosgene, the reaction of N-methylglycine with phosgene and triethylamine, and the reaction of N-methylglycine with phosgene and pyridine. The yield and purity of the compound can be improved by optimizing the reaction conditions, such as reaction temperature, reaction time, and reagent ratio.

Scientific Research Applications

1-Aziridinecarboxamide, N-methyl- has been widely used in scientific research for its unique properties, such as its high reactivity and ability to form covalent bonds with biological molecules. This compound has been used as a crosslinking agent for proteins, peptides, and nucleic acids, as well as a reagent for the synthesis of various biologically active compounds.

properties

CAS RN

13279-24-8

Product Name

1-Aziridinecarboxamide, N-methyl-

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

N-methylaziridine-1-carboxamide

InChI

InChI=1S/C4H8N2O/c1-5-4(7)6-2-3-6/h2-3H2,1H3,(H,5,7)

InChI Key

AWDNCVJVQYZMTL-UHFFFAOYSA-N

SMILES

CNC(=O)N1CC1

Canonical SMILES

CNC(=O)N1CC1

Other CAS RN

13279-24-8

synonyms

N-Methyl-1-aziridinecarboxamide

Origin of Product

United States

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